molecular formula C10H14N2O3 B8344412 2-[2-(4-Nitro-phenyl)-ethylamino]-ethanol

2-[2-(4-Nitro-phenyl)-ethylamino]-ethanol

Cat. No. B8344412
M. Wt: 210.23 g/mol
InChI Key: BZOGBAPPHTZOBP-UHFFFAOYSA-N
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Patent
US08541412B2

Procedure details

CDI (89 mmoles) is added to a solution of the compound obtained in Step A (44.5 mmoles) and DMAP (44.5 mmoles) in DCM (250 ml). After stirring for 4 hours at ambient temperature, the reaction mixture is diluted with 300 ml of DCM and then washed with 2M HCl solution (5×200 ml). The organic phase is dried over magnesium sulphate, filtered and evaporated to dryness to yield the title product in the form of an orange solid, which is used directly in the next Step.
Name
Quantity
89 mmol
Type
reactant
Reaction Step One
Quantity
44.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
44.5 mmol
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1N=CN([C:6](N2C=NC=C2)=[O:7])C=1.[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([CH2:22][CH2:23][NH:24][CH2:25][CH2:26][OH:27])=[CH:18][CH:17]=1)([O-:15])=[O:14]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[N+:13]([C:16]1[CH:17]=[CH:18][C:19]([CH2:22][CH2:23][N:24]2[CH2:25][CH2:26][O:27][C:6]2=[O:7])=[CH:20][CH:21]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
89 mmol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
44.5 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCNCCO
Name
Quantity
44.5 mmol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2M HCl solution (5×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.